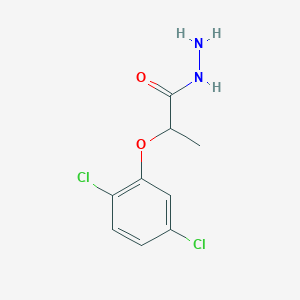

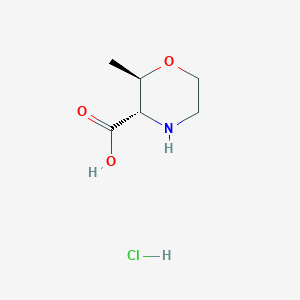

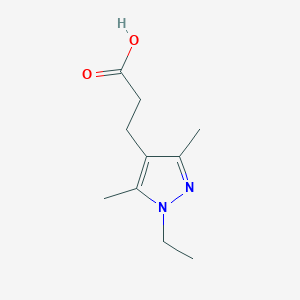

2-(2,5-Dichlorophenoxy)propanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2-(2,5-Dichlorophenoxy)propanohydrazide involves multiple steps, including condensation, chlorination, and esterification reactions. For instance, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was synthesized through these steps, highlighting the complexity and versatility of methods used in synthesizing compounds with similar structures (Yan Shuang-hu, 2014).

Molecular Structure Analysis

X-ray diffraction studies play a crucial role in determining the molecular structure of compounds. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined, providing insights into the arrangement of molecules and highlighting the importance of structural analysis in understanding compound characteristics (C. Kennard et al., 1982).

Chemical Reactions and Properties

Chemical reactivity and the formation of complexes are significant aspects of 2-(2,5-Dichlorophenoxy)propanohydrazide derivatives. For instance, 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes were prepared using a green strategy involving ball milling, demonstrating the compound's ability to form stable complexes with metals (A. Fekri & R. Zaky, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. However, specific studies focusing solely on the physical properties of 2-(2,5-Dichlorophenoxy)propanohydrazide were not identified, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are essential for comprehensively understanding 2-(2,5-Dichlorophenoxy)propanohydrazide. Research on related compounds provides insights into their behavior, such as the synthesis of novel heterocyclic compounds derived from similar structures, which suggests the potential for diverse chemical interactions and applications (O. Bekircan, S. Ülker & E. Menteşe, 2015).

Aplicaciones Científicas De Investigación

Herbicide and Plant Growth Control

2-(2,5-Dichlorophenoxy)propanohydrazide and its derivatives have been extensively researched for their application in agriculture, particularly as herbicides and plant growth regulators. Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a derivative, is a selective herbicide for wild oat control in wheat. It inhibits auxin-stimulated elongation in certain plant species and exhibits different biological activities, functioning as a strong auxin antagonist. The de-esterified free acid metabolite, dichlofop, inhibits root growth and development by mechanisms distinct from the parent compound, offering a multifaceted approach to herbicidal action (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Biochemical Analysis and Synthesis

The compound and its variants have been subjects in biochemical studies, focusing on improving the enantioselectivity of enzymes in kinetic resolutions. For instance, racemic methyl 2-(2,4-dichlorophenoxy)propionate underwent hydrolysis in the presence of Candida rugosa lipase, leading to the production of enantiomerically enriched products. This process has implications for the production of specific isomers of pharmaceuticals or other bioactive compounds (Cipiciani, Cittadini, & Fringuelli, 1998).

Antitumor Research

New compounds incorporating a 2,4-dichlorophenoxy nucleus have been synthesized and tested for their antitumor properties. These compounds have shown promising results in preliminary antitumor activity screenings, suggesting potential applications in cancer therapy. For example, one synthesized compound significantly decreased the viable Ehrlich ascites carcinoma cell count, indicating its potential as an antitumor agent (Abdel-Wahab, Farghaly, & Badria, 2011).

Antioxidant Activity

Derivatives of 2-(2,5-Dichlorophenoxy)propanohydrazide have been synthesized and evaluated for their antioxidant activity. These studies are crucial in understanding the potential of these compounds in mitigating oxidative stress-related damage in biological systems. Some synthesized compounds demonstrated significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).

Direcciones Futuras

As “2-(2,5-Dichlorophenoxy)propanohydrazide” is a biochemical used in proteomics research , future directions would likely involve its use in various research studies. These could include exploring its interactions with other biochemicals, its effects in biological systems, or its potential applications in medical or pharmaceutical research.

Propiedades

IUPAC Name |

2-(2,5-dichlorophenoxy)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-4-6(10)2-3-7(8)11/h2-5H,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVAGHBSQVDABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenoxy)propanohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)

![4-chloro-N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2485663.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(4-fluorobenzyl)urea](/img/structure/B2485664.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2485673.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)